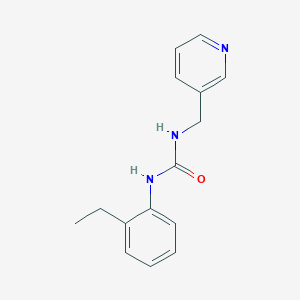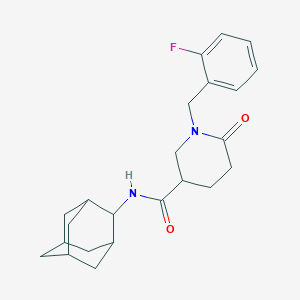![molecular formula C21H13F3N2O B6067463 1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone](/img/structure/B6067463.png)
1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is also known as DPCPX and is a potent and selective antagonist of adenosine A1 receptors.
作用机制
DPCPX acts as a competitive antagonist of adenosine A1 receptors, which are widely expressed in the brain, heart, and other organs. Adenosine is a potent endogenous neuromodulator that regulates various physiological processes, including sleep, pain, and inflammation. By blocking adenosine A1 receptors, DPCPX can modulate these processes and provide insights into the mechanisms underlying various diseases.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects. In the brain, DPCPX can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various neurological disorders. In the heart, DPCPX can block the effects of adenosine on the cardiac muscle, which may have therapeutic implications for cardiac arrhythmias.
实验室实验的优点和局限性
One of the main advantages of using DPCPX in lab experiments is its high selectivity for adenosine A1 receptors. This allows researchers to specifically target these receptors without affecting other adenosine receptor subtypes. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine receptor antagonists. This may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on DPCPX. One area of interest is its potential therapeutic applications in various diseases. For example, DPCPX has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory conditions such as arthritis. Additionally, DPCPX may have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to fully explore these potential applications.
合成方法
The synthesis of DPCPX involves several steps starting from the reaction of 2,6-dichloropurine with 1,3-diphenyl-1,3-propanedione to obtain 1,4-diphenyl-2H-cyclopenta[d]pyridazine. This intermediate is then reacted with trifluoroacetic anhydride to yield 1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone.
科学研究应用
DPCPX has been extensively studied for its applications in scientific research. It is primarily used as a tool in pharmacological studies to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. DPCPX has been shown to block the effects of adenosine on the heart, brain, and other organs, making it a valuable tool for studying the functions of adenosine receptors.
属性
IUPAC Name |
1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)20(27)16-12-11-15-17(16)19(14-9-5-2-6-10-14)26-25-18(15)13-7-3-1-4-8-13/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQKCPCLTDDIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C3C(=O)C(F)(F)F)C(=NN2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6067382.png)


![3-{1-(4-hydroxyphenyl)-3-oxo-3-[4-(1-pyrrolidinyl)-1-piperidinyl]propyl}phenol](/img/structure/B6067403.png)
![N-cyclopentyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxopentanamide](/img/structure/B6067407.png)
![2-[4-cyclopentyl-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6067411.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6067429.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-buten-1-amine](/img/structure/B6067442.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6067455.png)
![2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6067470.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(2,4-difluorophenyl)hydrazinecarbothioamide]](/img/structure/B6067481.png)
![ethyl 1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6067492.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(4-iodophenyl)acetamide](/img/structure/B6067495.png)
